Whitepaper: Deuterated 2-Chloro-N,N-dimethylethylamine Hydrochloride (CAS 97941-91-8) in Advanced Drug Development
Whitepaper: Deuterated 2-Chloro-N,N-dimethylethylamine Hydrochloride (CAS 97941-91-8) in Advanced Drug Development
Executive Summary
The incorporation of stable isotopes into active pharmaceutical ingredients (APIs) has revolutionized pharmacokinetics and metabolic engineering. At the forefront of this methodology is 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (CAS 97941-91-8), a highly specialized, deuterated alkylating agent[1][2]. By substituting the six hydrogen atoms on the terminal N,N-dimethyl groups with deuterium, researchers can synthesize APIs that resist rapid N-demethylation—a primary metabolic vulnerability mediated by cytochrome P450 (CYP450) enzymes. This technical guide explores the chemical properties, mechanistic causality, and validated synthetic protocols for utilizing this critical reagent.
Chemical Identity & Quantitative Specifications
The unlabelled counterpart, 2-Chloro-N,N-dimethylethylamine hydrochloride (CAS 4584-46-7), is a ubiquitous building block used to synthesize antihistamines, anti-estrogens (e.g., tamoxifen), and calcium channel blockers[3][4]. The deuterated -d6 variant (CAS 97941-91-8) provides a +6 Da mass shift, making it an ideal precursor for stable isotope-labeled standards and metabolically fortified drug analogs[5][6].
| Property | Value |
| Chemical Name | 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride |
| CAS Number | 97941-91-8[1] |
| Unlabelled CAS Number | 4584-46-7[3][7] |
| Molecular Formula | C₄H₅D₆Cl₂N (or C₄H₄D₆ClN·HCl)[2][5] |
| Molecular Weight | 150.08 g/mol [1][2] |
| Isotopic Enrichment | ≥ 98 atom % D[8] |
| Physical State | White to Off-White Solid[5] |
(Note: While CAS 97941-91-8 is universally recognized for the -d6 variant, some specialized suppliers also utilize this registry for the fully deuterated -d10 analog[8][9]. Verification via mass spectrometry is strictly required prior to synthesis.)
Mechanistic Causality: The Kinetic Isotope Effect (KIE)
The strategic placement of deuterium in the N,N-dimethyl moiety is not arbitrary; it is a calculated intervention against oxidative metabolism.
The Causality of Metabolic Resistance: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) metabolize tertiary amines via α-carbon hydroxylation, leading to rapid N-demethylation. This process requires the abstraction of a hydrogen atom from the methyl group. Because deuterium has twice the atomic mass of hydrogen, the zero-point vibrational energy of a carbon-deuterium (C-D) bond is significantly lower than that of a C-H bond. Consequently, the activation energy required to cleave the C-D bond is substantially higher.
By utilizing 2-Chloro-N,N-dimethylethylamine-d6 HCl, drug developers invoke the Deuterium Kinetic Isotope Effect (KIE) . This isotopic substitution acts as a metabolic shield, shunting the drug away from rapid clearance pathways, thereby increasing the in vivo half-life and reducing the accumulation of potentially toxic N-desmethyl metabolites[8].
CYP450-mediated N-demethylation blocked by the deuterium kinetic isotope effect.
Experimental Protocols: Synthesis & Self-Validating Workflows
To ensure scientific integrity, the incorporation of 2-Chloro-N,N-dimethylethylamine-d6 HCl into a target scaffold (e.g., a phenolic API intermediate) must follow a self-validating protocol. The hydrochloride salt must first be neutralized to form a reactive aziridinium intermediate, which then undergoes nucleophilic attack.
Step-by-Step Alkylation Methodology
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Deprotonation of the Substrate: Dissolve 1.0 equivalent of the phenolic substrate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at 60°C for 30 minutes to generate the nucleophilic phenoxide ion.
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In Situ Free-Basing and Alkylation: Add 1.2 equivalents of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride (CAS 97941-91-8) portion-wise to the reaction mixture. The excess K₂CO₃ neutralizes the HCl salt, liberating the free amine. The free amine rapidly undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion, which is subsequently attacked by the phenoxide. Stir at 80°C for 4-6 hours.
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Liquid-Liquid Extraction: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation (Isotopic Purity Verification):
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LC-MS Analysis: Confirm the presence of the product by observing a strict +6 Da mass shift relative to the unlabelled standard. The absence of +0 to +5 Da peaks confirms no isotopic scrambling occurred.
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¹H-NMR Analysis: Validate the structural integrity by the complete absence of the characteristic 6H singlet at ~2.3 ppm, which corresponds to the unlabelled -N(CH₃)₂ protons.
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Workflow for synthesizing and validating deuterated APIs using DMC-d6 HCl.
Applications in Pharmacokinetics and Analytical Chemistry
The utilization of CAS 97941-91-8 extends beyond therapeutic development into rigorous analytical applications[8]:
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Internal Standards for Mass Spectrometry: The +6 Da mass shift completely resolves the deuterated standard from the naturally occurring isotopic envelope of the unlabelled drug. This allows for absolute quantification of drugs in complex biological matrices (e.g., plasma, urine) without signal interference[5][6].
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Metabolite Tracing: By administering a 1:1 mixture of unlabelled and -d6 labeled drug during preclinical trials, researchers can easily identify novel metabolites. Any LC-MS peak exhibiting a characteristic "twin peak" separated by 6 Da is definitively derived from the parent drug.
Conclusion
2-Chloro-N,N-dimethylethylamine-d6 hydrochloride is a highly specialized, self-validating reagent that bridges the gap between synthetic organic chemistry and pharmacokinetic optimization. By intelligently leveraging the Kinetic Isotope Effect, researchers can utilize this compound to engineer metabolically robust therapeutics and highly precise analytical standards.
References
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resolvemass.ca. "2-Chloro-N,N-dimethyl-d6-ethylene-d4-amine HCl | CAS 97941-91-8". Available at: [Link]
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PubChem (NIH). "N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816". Available at: [Link]
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Pharmaffiliates. "97941-91-8| Chemical Name : 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride". Available at: [Link]
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